2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-4-18-12-7-6-11(8-13(12)19-5-2)10(3)16-14(17)9-15/h6-8,10H,4-5,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIOLUSYMWLHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)NC(=O)CCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide typically involves the reaction of 3,4-diethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted amides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Organic Synthesis
2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for chemists aiming to develop new compounds.
Key Reactions :
- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
- Oxidation and Reduction Reactions : The compound can be oxidized to form aldehydes or reduced to yield amines, broadening its utility in synthetic chemistry.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Substitution | Sodium hydroxide, potassium hydroxide | Substituted amides |
| Oxidation | Potassium permanganate, chromium trioxide | Aldehydes, carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Primary and secondary amines |
Biological Research
In biological studies, this compound is employed to investigate enzyme inhibition and protein interactions. Its structural features allow it to interact with specific molecular targets, making it useful in pharmacological research.
- Mechanism of Action : The compound can inhibit enzyme activity by binding to active or allosteric sites, which prevents substrate binding and catalytic activity. Additionally, it may modulate receptor activity as an agonist or antagonist.
Medicinal Chemistry
The potential therapeutic effects of this compound are under investigation for various conditions. Its role as a precursor in drug synthesis is particularly noteworthy.
- Case Study Example : A study explored its efficacy in inhibiting specific cancer cell lines, demonstrating promising results that warrant further exploration into its therapeutic applications.
Industrial Applications
In industrial settings, this compound is utilized for developing new materials and chemical processes. Its unique properties enable the formulation of innovative products in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Donating vs. Withdrawing Groups :
- The 3,4-diethoxy groups in the target compound are electron-donating via resonance, enhancing solubility in polar solvents compared to dichloro (electron-withdrawing) analogs like 40023-13-0 .
- Nitro-substituted analogs (e.g., 1423029-72-4) exhibit higher reactivity in nucleophilic substitution due to the nitro group’s electron-withdrawing nature .
- Biological Activity :
- Pyrazole-containing analogs (e.g., C₁₂H₁₀Cl₂N₃O) demonstrate insecticidal and antifungal activities, attributed to their heterocyclic rings’ coordination capabilities .
- Herbicidal analogs (e.g., alachlor) prioritize lipophilicity for plant membrane penetration, whereas the target compound’s diethoxy groups may favor interactions with mammalian targets .
Physicochemical and Crystallographic Properties
Table 2: Physical and Structural Comparisons
Key Findings :
- Lipophilicity : The target compound’s XLogP3 (2.8) is lower than dichloro (3.5) or methyl-substituted (3.1) analogs, suggesting better aqueous solubility .
- Crystal Packing : Ethoxy groups in the target compound likely limit strong hydrogen bonding compared to thiazole or pyrazole analogs, which form stable dimers via N–H⋯N/O interactions .
Research and Application Insights
- Medicinal Chemistry: The target compound’s diethoxy groups are under investigation for CNS drug delivery due to enhanced blood-brain barrier permeability compared to polar nitro or cyano analogs .
- Agrochemical Potential: While less lipophilic than commercial herbicides (e.g., alachlor), its moderate LogP and hydrogen-bonding capacity may suit fungicidal applications .
Biological Activity
2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a chloroacetamide functional group along with a 3,4-diethoxyphenyl moiety. The presence of the chloro group allows for nucleophilic substitution reactions, while the diethoxyphenyl group enhances its interaction with biological targets, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Covalent Bond Formation : The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
- Hydrophobic Interactions : The phenyl ethyl moiety interacts with hydrophobic pockets in receptors, modulating their activity and potentially influencing signaling pathways associated with inflammation and pain.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits anti-inflammatory and analgesic properties . Its structural similarity to known anti-inflammatory agents suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Anticancer Potential
The compound has also been evaluated for its anticancer properties . Preliminary studies suggest it may inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation. For example, structural modifications of related compounds have shown promising results against cancer cell lines such as HCT-116 (colon cancer) and T47D (breast cancer) .
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| HCT-116 | 6.2 | Inhibition of thymidylate synthase |
| T47D | 18.76 | Inhibition of HDAC activity |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs. These investigations highlight the importance of structural modifications in enhancing biological activity:
- A study demonstrated that derivatives with varying substitutions on the phenyl ring exhibited different levels of cytotoxicity against cancer cells, suggesting a structure-activity relationship (SAR) that could guide future drug development .
- Another investigation indicated that certain analogs showed significant inhibition of metabolic enzymes implicated in cancer progression, further supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
